![molecular formula C11H19NO3 B177429 tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 170491-62-0](/img/structure/B177429.png)
tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. It is characterized by a pyrrolidine ring substituted with a tert-butyl ester group and a 2-oxoethyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, also known as 1-Boc-2-(2-oxoethyl)pyrrolidine, is a derivative of N-Boc piperazine Compounds containing piperazine rings, which this compound is a derivative of, have been known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Mode of Action
It’s worth noting that the piperazine ring’s conformational flexibility and the polar nitrogen atoms enhance favorable interaction with macromolecules . This suggests that the compound may interact with its targets through these properties.
Biochemical Pathways
Piperazine derivatives have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Result of Action
It’s worth noting that compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 2-oxoethyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also employed in the synthesis of biologically active molecules that can be used as probes or inhibitors in biochemical assays .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting specific enzymes or receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain polymers and coatings.
Comparison with Similar Compounds
- tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUJWFJDQRXQBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618775 | |
Record name | tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170491-62-0 | |
Record name | 1,1-Dimethylethyl 2-(2-oxoethyl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170491-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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